

# Physical and chemical properties of 2,7-Diethyl-1-benzothiophene

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## Compound of Interest

Compound Name: 2,7-Diethyl-1-benzothiophene

Cat. No.: B100886

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## An In-depth Technical Guide to the Physical and Chemical Properties of 2,7-Diethyl-1-benzothiophene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known and estimated physical and chemical properties of **2,7-Diethyl-1-benzothiophene**. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information on the core benzothiophene structure, data from closely related analogs, and established experimental methodologies for synthesis and characterization.

## Chemical Identity

Identifier	Value
IUPAC Name	2,7-Diethyl-1-benzothiophene
Molecular Formula	C <sub>12</sub> H <sub>14</sub> S
Molecular Weight	190.31 g/mol
CAS Number	Not available
Canonical SMILES	<chem>CCC1=CC=CC2=C1SC(=C2)CC</chem>
InChI Key	(Predicted)

## Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of **2,7-Diethyl-1-benzothiophene**. Data for the parent compound, benzothiophene, and a close structural analog, 2,7-dimethyl-1-benzothiophene, are provided for comparison.

Property	2,7-Diethyl-1-benzothiophene (Estimated)	2,7-Dimethyl-1-benzothiophene	Benzothiophene
Melting Point	Liquid at room temperature	Not available	28-32 °C[1]
Boiling Point	> 222 °C	Not available	221-222 °C[1]
Density	~1.05 g/cm <sup>3</sup>	Not available	1.149 g/mL at 25 °C[2]
Appearance	Colorless to pale yellow liquid	Not available	White solid[1]
Solubility	Insoluble in water; Soluble in organic solvents	Not available	Insoluble in water; Soluble in alcohol, ether, acetone, benzene[1]
logP (o/w)	> 3.1	Not available	3.1[3]

Note: The properties for **2,7-Diethyl-1-benzothiophene** are estimated based on the known values for benzothiophene and the expected influence of the two ethyl groups. The ethyl groups increase the molecular weight and nonpolar surface area, which is expected to result in a higher boiling point and octanol-water partition coefficient (logP) compared to the parent compound.

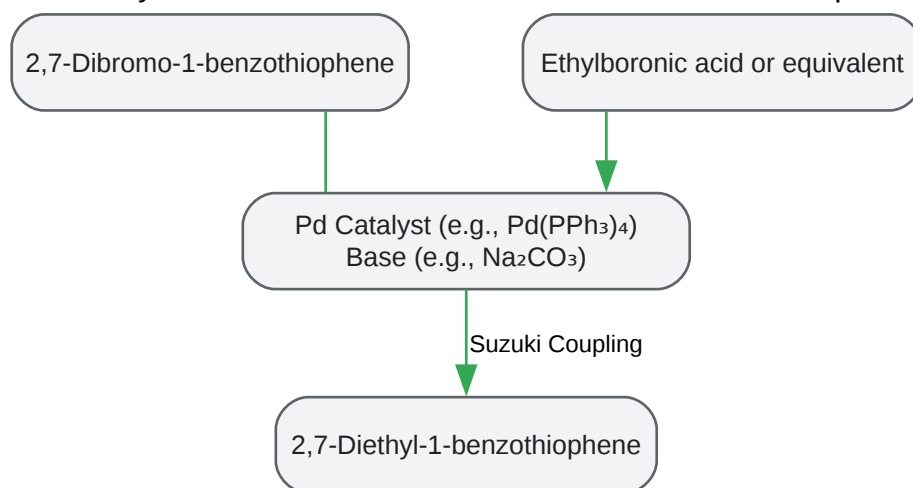
## Chemical Synthesis

While a specific synthesis protocol for **2,7-Diethyl-1-benzothiophene** is not readily available in the literature, several general methods for the synthesis of substituted benzothiophenes can be adapted. A common and versatile approach is the palladium-catalyzed cross-coupling reaction.

## General Synthetic Approach: Suzuki Cross-Coupling

A plausible synthetic route could involve the Suzuki cross-coupling of a di-halogenated benzothiophene core with an appropriate ethylating agent.

General Synthetic Workflow for 2,7-Disubstituted Benzothiophenes



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Caption: General workflow for the synthesis of **2,7-diethyl-1-benzothiophene**.

## Experimental Protocol: Synthesis of 2,7-disubstituted[4]benzothieno[3,2-b][4]benzothiophene via Suzuki Coupling

The following protocol for a related compound illustrates the general methodology.<sup>[4]</sup>

- **Reaction Setup:** In a two-neck round-bottom flask, combine 2,7-dibromo[5]benzothieno[3,2-b][5]benzothiophene (1.0 mmol), the corresponding boronic acid pinacol ester (2.2 mmol), and a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 mmol).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

- **Solvent and Reagent Addition:** Add toluene (e.g., 15 mL), ethanol (e.g., 2 mL), and a 2 M aqueous solution of sodium carbonate (2 mL) via syringe.
- **Reaction:** Heat the mixture to reflux (e.g., 90 °C) and stir for the required time (typically 6-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

## Experimental Protocols for Property Determination

### Melting and Boiling Point Determination

- **Melting Point:** For solid compounds, the melting point can be determined by packing a small amount of the substance into a capillary tube and heating it in a melting point apparatus. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.<sup>[6]</sup>
- **Boiling Point:** The boiling point of a liquid can be determined by simple distillation. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.<sup>[7]</sup>

### Octanol-Water Partition Coefficient (logP) Determination

The shake-flask method is a common technique for determining the octanol-water partition coefficient.<sup>[5][8]</sup>

- **Preparation:** Prepare a solution of the compound in either water-saturated octanol or octanol-saturated water.
- **Equilibration:** Mix a known volume of the prepared solution with a known volume of the other phase (octanol or water) in a separatory funnel or vial. Shake the mixture for a sufficient time to allow for equilibrium to be reached.

- **Phase Separation:** Allow the two phases to separate completely. Centrifugation can be used to aid separation.
- **Analysis:** Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gas chromatography (GC).
- **Calculation:** The partition coefficient ( $K_{ow}$ ) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The  $\log P$  is the base-10 logarithm of the  $K_{ow}$ .

## Spectroscopic Data

While specific spectra for **2,7-Diethyl-1-benzothiophene** are not available, the following are expected characteristic features based on the analysis of related benzothiophene derivatives.

- $^1\text{H}$  NMR:
  - Aromatic protons on the benzothiophene ring system.
  - A quartet and a triplet for each of the two ethyl groups.
- $^{13}\text{C}$  NMR:
  - Signals corresponding to the aromatic carbons of the benzothiophene core.
  - Signals for the methylene and methyl carbons of the two ethyl groups.
- Mass Spectrometry:
  - A molecular ion peak corresponding to the molecular weight of the compound (190.31 g/mol ).
  - Characteristic fragmentation patterns, likely involving the loss of ethyl and methyl groups.

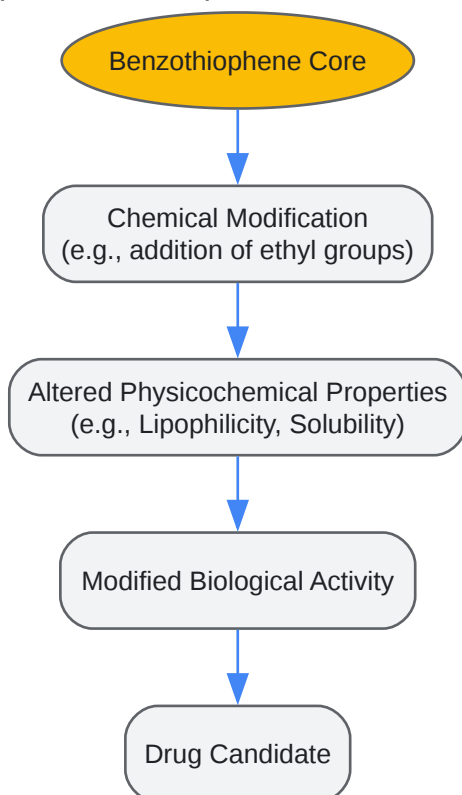
## Potential Applications in Drug Development

The benzothiophene scaffold is a key structural motif in a number of pharmaceutical agents.<sup>[9]</sup> Its derivatives have shown a wide range of biological activities, including but not limited to:

- Selective estrogen receptor modulators (SERMs) (e.g., Raloxifene)
- Antifungal agents (e.g., Sertaconazole)
- 5-Lipoxygenase inhibitors (e.g., Zileuton)

The introduction of ethyl groups at the 2 and 7 positions of the benzothiophene core in **2,7-Diethyl-1-benzothiophene** would increase its lipophilicity, which could influence its pharmacokinetic and pharmacodynamic properties. Further research is required to explore the specific biological activities of this compound.

#### Relationship of Benzothiophene Core to Drug Discovery



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Caption: Logical flow from the core chemical structure to potential drug candidates.

This guide serves as a foundational resource for researchers interested in **2,7-Diethyl-1-benzothiophene**. As more experimental data becomes available, this document will be updated to provide a more complete profile of this compound.

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